
2-Fluoroethyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroethyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C2H4Cl2FO2P It is a derivative of phosphorodichloridate, where one of the ethyl groups is substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl Phosphorodichloridate typically involves the reaction of 2-fluoroethanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds as follows:
2-Fluoroethanol+Phosphorus Oxychloride→2-Fluoroethyl Phosphorodichloridate+Hydrogen Chloride
The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroethyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoroethanol and phosphoric acid.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphoric acid derivatives and reduction to form phosphorochloridites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, such as triethylamine, are often used to facilitate substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
2-Fluoroethyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorylation.
Medicine: Potential use in the development of radiolabeled compounds for positron emission tomography (PET) imaging.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Fluoroethyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphoramidates, phosphates, or phosphorothioates. This property makes it useful in studying phosphorylation processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Phosphorochloridate: Similar in structure but lacks the fluorine atom.
2-Chloroethyl Phosphorodichloridate: Similar but with a chlorine atom instead of fluorine.
Diphenyl Phosphorochloridate: Contains phenyl groups instead of ethyl groups.
Uniqueness
2-Fluoroethyl Phosphorodichloridate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances its utility in radiolabeling applications for medical imaging.
Eigenschaften
Molekularformel |
C2H4Cl2FO2P |
|---|---|
Molekulargewicht |
180.93 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-2-fluoroethane |
InChI |
InChI=1S/C2H4Cl2FO2P/c3-8(4,6)7-2-1-5/h1-2H2 |
InChI-Schlüssel |
TWTDGXUOYAMFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
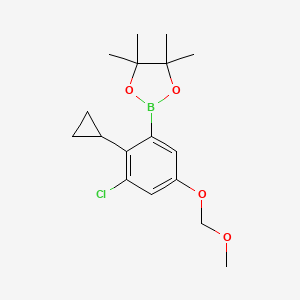
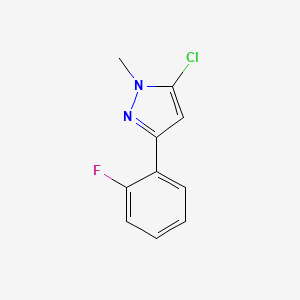
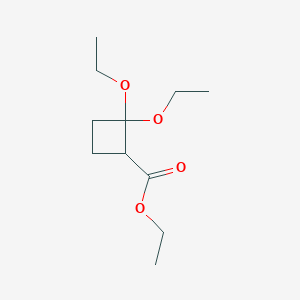
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
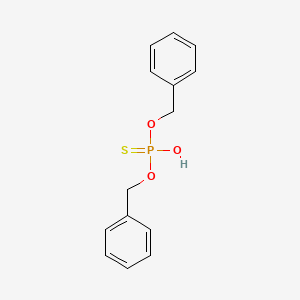
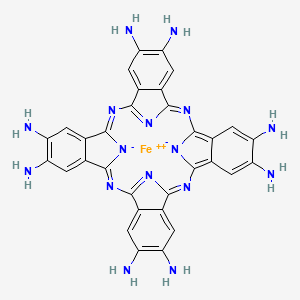
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
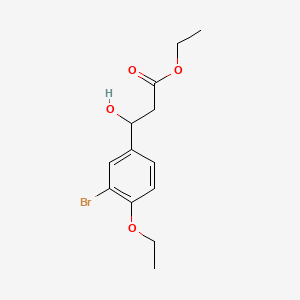
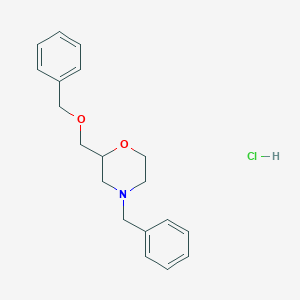
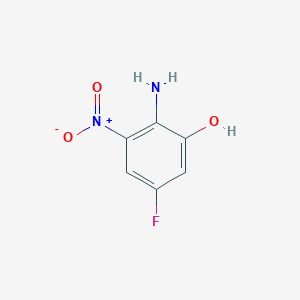

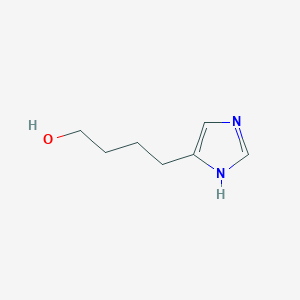
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
